3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one
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Description
3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one is a useful research compound. Its molecular formula is C24H26ClFN2O3S and its molecular weight is 476.99. The purity is usually 95%.
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Scientific Research Applications
Structural Analysis and Molecular Interactions
The study of derivatives of 4-fluoroisoquinoline-5-sulfonyl chloride and its structural analogs provides insights into the molecular interactions and conformational dynamics of these compounds. For instance, Ohba et al. (2012) discussed the steric effects induced by bulky substituents on the sulfonyl group, affecting the molecular conformation (Ohba, Gomi, Ohgiya, & Shibuya, 2012). Such studies are foundational for understanding how these compounds might interact with biological targets or be modified for enhanced efficacy in various applications.
Antimicrobial and Antibacterial Applications
Research on quinolone and isoquinoline derivatives, including those with sulfonyl groups, has shown significant potential in antimicrobial and antibacterial applications. For example, new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives have been synthesized and screened for antimicrobial and antifungal activities, revealing that certain compounds exhibit high activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy, & AbdelAal, 2016). These findings underscore the potential of such compounds in developing new antimicrobial agents.
Inhibition of Enzymatic Activity
Compounds structurally related to 3-((3-chlorophenyl)sulfonyl)-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4(1H)-one have been investigated for their ability to inhibit specific enzymes. Grunewald et al. (2006) examined the inhibitory potency of 3-fluoromethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines on phenylethanolamine N-methyltransferase (PNMT), identifying key interactions that enhance inhibitory potency (Grunewald, Seim, Regier, Martin, Gee, Drinkwater, & Criscione, 2006). Such research can lead to the development of novel therapeutic agents targeting specific enzymatic pathways.
Synthesis and Characterization for Therapeutic Applications
The synthesis and characterization of compounds with the core structure similar to the specified chemical have led to the discovery of novel therapeutic agents. For instance, the synthesis of temafloxacin hydrochloride, a potent antibacterial agent, showcases the process of developing clinically relevant drugs from quinolone derivatives (Chu, Nordeen, Hardy, Swanson, Giardina, Pernet, & Plattner, 1991). Research in this area contributes to expanding the arsenal of antimicrobial agents available for treating various infections.
properties
IUPAC Name |
3-(3-chlorophenyl)sulfonyl-6-fluoro-7-(4-methylpiperidin-1-yl)-1-propylquinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN2O3S/c1-3-9-28-15-23(32(30,31)18-6-4-5-17(25)12-18)24(29)19-13-20(26)22(14-21(19)28)27-10-7-16(2)8-11-27/h4-6,12-16H,3,7-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCGMGQARCYVONV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCC(CC3)C)F)S(=O)(=O)C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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